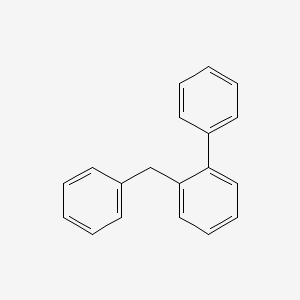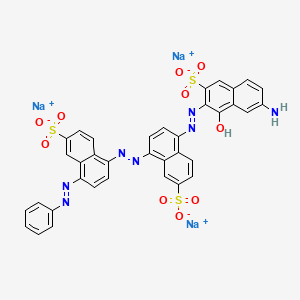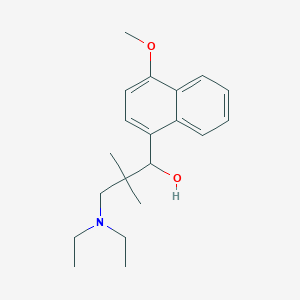
3-(Diethylamino)-1-(4-methoxynaphthalen-1-yl)-2,2-dimethylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diethylamino)-1-(4-methoxynaphthalen-1-yl)-2,2-dimethylpropan-1-ol is a complex organic compound characterized by its unique structure, which includes a diethylamino group, a methoxynaphthalene moiety, and a dimethylpropanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-1-(4-methoxynaphthalen-1-yl)-2,2-dimethylpropan-1-ol typically involves multiple steps, starting with the preparation of the naphthalene derivative. The methoxynaphthalene moiety can be synthesized through a Friedel-Crafts alkylation reaction, followed by the introduction of the diethylamino group via nucleophilic substitution. The final step involves the addition of the dimethylpropanol group through a Grignard reaction or similar organometallic coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Diethylamino)-1-(4-methoxynaphthalen-1-yl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(Diethylamino)-1-(4-methoxynaphthalen-1-yl)-2,2-dimethylpropan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 3-(Diethylamino)-1-(4-methoxynaphthalen-1-yl)-2,2-dimethylpropan-1-ol exerts its effects involves interactions with specific molecular targets. These may include binding to receptors or enzymes, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(Diethylamino)-1-(4-methoxynaphthalen-1-yl)-2,2-dimethylpropan-1-amine: Similar structure but with an amine group instead of an alcohol.
3-(Diethylamino)-1-(4-methoxynaphthalen-1-yl)-2,2-dimethylpropan-1-ketone: Contains a ketone group instead of an alcohol.
Uniqueness
3-(Diethylamino)-1-(4-methoxynaphthalen-1-yl)-2,2-dimethylpropan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
5471-17-0 |
|---|---|
Molecular Formula |
C20H29NO2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
3-(diethylamino)-1-(4-methoxynaphthalen-1-yl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C20H29NO2/c1-6-21(7-2)14-20(3,4)19(22)17-12-13-18(23-5)16-11-9-8-10-15(16)17/h8-13,19,22H,6-7,14H2,1-5H3 |
InChI Key |
CFLLSOPLOOHFGY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(C)(C)C(C1=CC=C(C2=CC=CC=C21)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



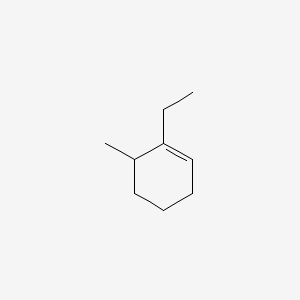
![5,6,7,8,9,10-Hexahydro-5-(p-fluorobenzoyl)cyclohepta[b]-1,3-dioxolo[4,5-f]indole](/img/structure/B13809186.png)
![1-[4-[3-(2,5-Dioxopyrrol-1-yl)phenoxy]phenyl]pyrrole-2,5-dione](/img/structure/B13809187.png)

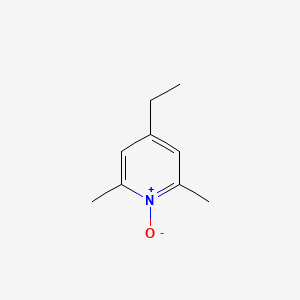
![1H-Imidazole-1-carboxamide, N-[3-[[[(4,5-dihydro-2-phenyl-1H-imidazol-1-yl)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-4,5-dihydro-2-phenyl-](/img/structure/B13809203.png)
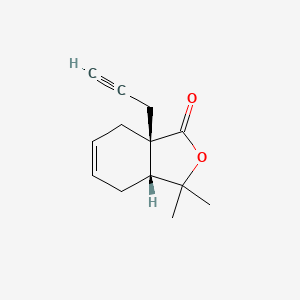
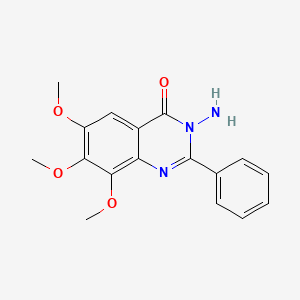
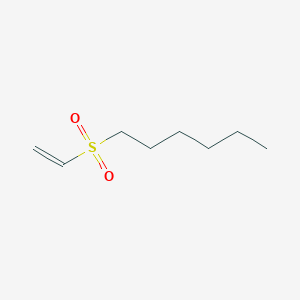

![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methylphenyl)-](/img/structure/B13809234.png)
